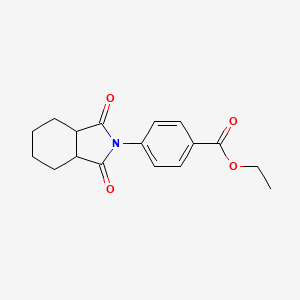![molecular formula C20H22N4O2 B5203846 N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as M100907, is a chemical compound that belongs to the class of selective serotonin receptor antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to selectively antagonize the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide may modulate the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of these disorders.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the selective blockade of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This receptor is involved in the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking this receptor, N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide may modulate the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. It has been shown to reduce the activity of the dopaminergic and glutamatergic systems, which are implicated in the pathophysiology of various neurological and psychiatric disorders. It has also been shown to modulate the activity of the serotonergic system, which is involved in the regulation of mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has several advantages as a research tool, including its high selectivity and potency for the 5-HT2A receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water, its susceptibility to degradation under certain conditions, and its potential off-target effects on other serotonin receptors.
Direcciones Futuras
There are several future directions for the research on N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, the development of more selective and potent analogs, and the elucidation of its molecular mechanism of action. Additionally, the use of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves a series of chemical reactions that start with the condensation of 4-cyanobenzaldehyde and 1-(2-methoxyphenyl)piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the acetylation of the amine group with acetic anhydride. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-17-8-6-16(14-21)7-9-17/h2-9H,10-13,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBKXDLUZXKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-(2-phenylethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5203763.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)

![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
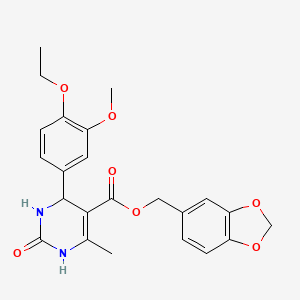
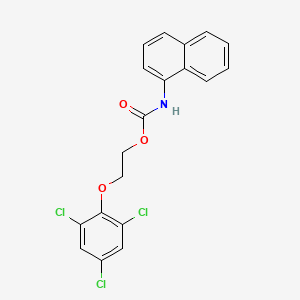
![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
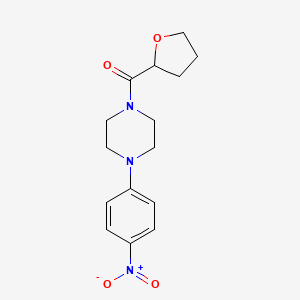
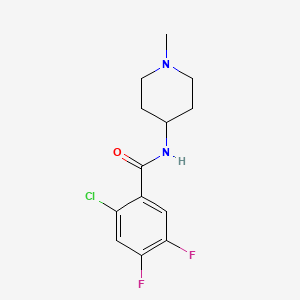
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)
